molecular formula C13H17NO4 B1509822 tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate CAS No. 1116136-19-6

tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate

Cat. No.: B1509822
CAS No.: 1116136-19-6
M. Wt: 251.28 g/mol
InChI Key: WXPCCYXDFJMECV-UHFFFAOYSA-N
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Description

Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound, in particular, features a tert-butyl group attached to a dihydrobenzo[b][1,4]dioxin moiety, which is a fused ring structure containing oxygen atoms.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . It has hazard statements H301 and precautionary statements P301 + P310 . It’s recommended to be stored in a sealed container in a dry environment at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-5-ol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps such as recrystallization or column chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at different positions on the dihydrobenzo[b][1,4]dioxin ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation products may include carboxylic acids or ketones.

  • Reduction: : Reduced forms may include alcohols or amines.

  • Substitution: : Substitution products can vary widely depending on the reagents and conditions used.

Scientific Research Applications

Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: : Potential medicinal applications include its use as a precursor for pharmaceuticals or as a bioactive compound in drug discovery.

  • Industry: : It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: can be compared to other similar compounds such as:

  • Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamate

  • Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-7-yl)carbamate

  • Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-8-yl)carbamate

These compounds share the same core structure but differ in the position of the dihydrobenzo[b][1,4]dioxin ring. The unique positioning of the tert-butyl group and the dihydrobenzo[b][1,4]dioxin ring in This compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-9-5-4-6-10-11(9)17-8-7-16-10/h4-6H,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPCCYXDFJMECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727321
Record name tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116136-19-6
Record name tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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